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molecular formula C10H10ClN B8603723 2-(5-Chloropent-1-ynyl)pyridine

2-(5-Chloropent-1-ynyl)pyridine

Cat. No. B8603723
M. Wt: 179.64 g/mol
InChI Key: LGWHMCXHWDLWQF-UHFFFAOYSA-N
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Patent
US08883826B2

Procedure details

The title compound was prepared in accordance with the general method of Example 190(F), from 2-bromopyridine (948 mg, 6.0 mmol) and 5-chloropent-1-yne (620 mg, 6.0 mmol). The crude residue was purified over silicagel chromatography (prepacked 25 g silicagel column, Cyclohexane/AcOEt: from 100/0 to 80/20 as eluent) to afford 655 mg of 2-(5-chloropent-1-ynyl)pyridine as a yellow oil (Yield: 61%).
Quantity
948 mg
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Cl:8][CH2:9][CH2:10][CH2:11][C:12]#[CH:13]>>[Cl:8][CH2:9][CH2:10][CH2:11][C:12]#[C:13][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
948 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
620 mg
Type
reactant
Smiles
ClCCCC#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silicagel chromatography (prepacked 25 g silicagel column, Cyclohexane/AcOEt: from 100/0 to 80/20 as eluent)

Outcomes

Product
Name
Type
product
Smiles
ClCCCC#CC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 655 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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